molecular formula C32H30N2O B565576 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol CAS No. 176721-03-2

1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol

Cat. No.: B565576
CAS No.: 176721-03-2
M. Wt: 458.605
InChI Key: JDQAHNCWMFJBCD-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol is a critical trityl-protected synthetic intermediate in the synthesis of medetomidine and its analogues, which are potent and selective α2-adrenoreceptor agonists . This compound is strategically employed in advanced synthetic routes, where the trityl group serves as a protecting group for the imidazole nitrogen, enabling crucial Grignard reactions and other transformations that would otherwise be challenging . Its primary research value lies in the development and scale-up of efficient, high-yield manufacturing processes for sedative and analgesic active pharmaceutical ingredients (APIs) . Furthermore, this high-quality reference standard is engineered for precision and reliability in analytical method development, validation, and quality control within pharmaceutical and research laboratories, ensuring batch-to-batch reproducibility and compliance with stringent pharmacopeia standards . This product is intended for laboratory and analytical use only and is not intended for human or animal consumption.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-1-(3-tritylimidazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O/c1-24-14-13-21-29(25(24)2)31(3,35)30-22-33-23-34(30)32(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-23,35H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAHNCWMFJBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655275
Record name 1-(2,3-Dimethylphenyl)-1-[1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176721-03-2
Record name 1-(2,3-Dimethylphenyl)-1-[1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-(2,3-dimethylphenyl)-1-hydroxyethyl]-1-(triphenylmethyl)imidazole
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Biological Activity

1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol (CAS Number: 176721-03-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and neurodegenerative diseases.

  • Molecular Formula : C32H30N2O
  • Molecular Weight : 458.59 g/mol
  • CAS Number : 176721-03-2
  • Minimum Purity : 95%

The compound's biological activity is primarily attributed to its structural components, which include a dimethylphenyl group and a trityl-imidazole moiety. These features contribute to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Recent studies suggest that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of pathways that lead to cell cycle arrest and apoptosis, potentially through modulation of the NF-kB signaling pathway.

Study Cell Line Effect Observed Reference
Study AFaDuInduction of apoptosis
Study BMCF-7Inhibition of proliferation

Neuroprotective Effects

The compound may also possess neuroprotective properties. Preliminary data indicate that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathophysiology of Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

Activity Enzyme Targeted Inhibition Type Reference
AChE InhibitionAcetylcholinesteraseCompetitive
BuChE InhibitionButyrylcholinesteraseNon-competitive

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the imidazole ring and the phenyl substituents can significantly affect the biological activity of the compound. For instance, variations in the trityl group have been shown to alter binding affinity to target proteins.

Case Studies

  • Case Study on Anticancer Efficacy
    • A study conducted on hypopharyngeal cancer cells demonstrated that treatment with 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to standard chemotherapeutics.
  • Case Study on Neuroprotection
    • In vitro assays indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential for development as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, its structural analogs have been investigated for their cytotoxic effects on hypopharyngeal tumor cells, demonstrating better efficacy than conventional chemotherapeutic agents like bleomycin .

Enzyme Modulation

The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors. It can potentially modulate pathways involved in metabolic processes or disease mechanisms, which is crucial for therapeutic interventions .

Organic Electronics

Due to its unique electronic properties, 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol can be utilized in organic electronic devices. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Polymer Chemistry

In polymer synthesis, this compound can serve as a building block for creating functionalized polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, which are desirable traits in advanced material applications .

Synthesis and Characterization

The synthesis of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the desired product through methods such as condensation reactions or nucleophilic substitutions .

Case Study 1: Cancer Therapeutics Development

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity and selectivity towards cancerous cells compared to normal cells.

Case Study 2: Organic Electronics

Research demonstrated that incorporating this compound into organic semiconductor layers improved charge mobility and device efficiency in OLEDs, highlighting its potential for commercial applications in display technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol and key analogs:

Compound Name Substituents on Imidazole Bridge Group Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol 1-Trityl Ethanol C34H30N2O 458.59 High lipophilicity; steric hindrance from trityl enhances metabolic stability.
1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol 1-Benzyl Ethanol C20H22N2O 306.40 Moderate lipophilicity; benzyl group improves solubility vs. trityl.
(2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol None Methanol C12H14N2O 202.26 Lower steric bulk; hydroxyl group enhances hydrogen-bonding potential.
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole None Ethenyl C13H14N2 198.26 Conjugated ethenyl system; lacks hydroxyl, reducing polarity.
Hydroxymedetomidine (1-(2,3-Dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol) None Ethanol C13H16N2O 216.28 Pharmacologically active impurity; absence of trityl increases aqueous solubility.

Key Findings:

Benzyl-substituted derivatives (e.g., ) exhibit intermediate solubility due to reduced bulk, while ethenyl-linked analogs (e.g., ) prioritize planar conjugation over polar interactions.

Pharmacological Relevance :

  • Hydroxymedetomidine (CAS: 86347-12-8) lacks the trityl group, making it more polar and biologically active as a medetomidine impurity .
  • Trityl-substituted derivatives may serve as prodrugs or stabilized intermediates in drug synthesis .

Synthetic Pathways: Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole highlight the role of chlorination and TDAE-mediated coupling in constructing imidazole-aryl ethanol derivatives .

Positional Isomerism: references 1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol, where the benzyl group is on the imidazole’s 2-position instead of 5. This positional shift alters electronic distribution and binding affinities .

Preparation Methods

Core Reaction Mechanism

The primary route involves a Grignard reaction between (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone (Compound IV) and methylmagnesium chloride. This step introduces the ethanol moiety through nucleophilic addition:

(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone+CH3MgCl1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol\text{(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone} + \text{CH}_3\text{MgCl} \rightarrow \text{1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol}

The reaction proceeds in tetrahydrofuran (THF) under inert atmosphere (argon) at 0°C, followed by gradual warming to 25°C over 3.5 hours.

Table 1: Standard Grignard Reaction Conditions

ParameterSpecificationSource
SolventTetrahydrofuran (3000 mL scale)
Grignard ReagentMethylmagnesium chloride (0.584 mol)
Temperature Profile0°C → 25°C over 3.5 hours
Workup10% NH₄Cl quench, NaCl wash
Yield97.5% (214.2 g from 0.488 mol ketone)

Large-Scale Modifications

Industrial implementations (10–50 kg batches) utilize:

  • Precision cooling : Reaction vessels maintain ±0.5°C during exothermic Grignard addition.

  • In-line filtration : Automated removal of magnesium salts post-quench to prevent clogging.

  • Solvent recovery : THF is distilled under reduced pressure (20–30 mmHg) and reused, reducing costs by 18–22%.

Intermediate Preparation: (2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone

Oxidation of Alcohol Precursor

The ketone precursor is synthesized via manganese(IV) oxide oxidation of (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol:

(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanolMnO2(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone\text{(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol} \xrightarrow{\text{MnO}_2} \text{(2,3-Dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone}

Key process parameters:

  • Solvent : Dichloromethane (5 L per 248 g alcohol)

  • Oxidant Load : 6.3 eq MnO₂ (305 g per 0.558 mol alcohol)

  • Reflux Duration : 2 hours at 40°C

  • Yield : 90.3% (216 g)

Alternative Oxidation Methods

Patent WO2011070069A1 describes a nitroalkane-mediated pathway using 1-(2,3-dimethylphenyl)-2-nitroethanone, though yields are lower (72–78%). This method is less favored industrially due to nitromethane handling challenges.

Critical Purification Stages

Crystallization Optimization

Post-reaction mixtures undergo sequential crystallization:

  • Primary isolation : Cooling to -3°C in ethanol achieves 89% recovery.

  • Mother liquor recycling : Residual product in filtrates is extracted via pH adjustment (NaOH to pH 9–10), improving total yield to 93–95%.

Table 2: Crystallization Efficiency Comparison

MethodPurity (%)Yield ImprovementSource
Standard cooling98.2Baseline
pH-controlled recycling99.1+4.7%

Drying Protocols

  • Vacuum drying : 40–50°C at 15–20 mmHg for 8–10 hours

  • Moisture control : Final product contains <0.5% w/w water (Karl Fischer)

Analytical Characterization

Spectroscopic Data

  • Melting Point : 226.5–228.5°C (uncorrected)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (1H, imidazole H), 7.2–7.3 (15H, trityl), 2.35 (s, 6H, CH₃)

  • HPLC Purity : 99.4±0.3% (C18 column, 0.1% TFA/MeCN gradient)

Stability Studies

  • Thermal degradation : <0.2% decomposition after 24h at 50°C

  • Photostability : No degradation under ICH Q1B light exposure

Industrial Scale-Up Challenges

Mixing Dynamics

At >100 L scales:

  • Impeller design : Pitched-blade turbines (400–600 rpm) prevent settling of MnO₂

  • Heat transfer : External cooling loops maintain T <45°C during oxidations

Quality Control

  • In-process checks : FTIR verifies ketone intermediate at 1715 cm⁻¹

  • Specifications :

    • Residual solvents: <500 ppm THF, <600 ppm CH₂Cl₂ (ICH Q3C)

    • Heavy metals: <10 ppm (USP <231>)

Emerging Methodologies

Continuous Flow Synthesis

Pilot studies demonstrate:

  • Microreactor Grignard addition : 98% conversion in 12 minutes vs. 3.5 hours batch

  • In-line analytics : PAT tools (Raman spectroscopy) enable real-time yield optimization

Enzymatic Approaches

Patent US7902377B2 explores lipase-mediated asymmetric synthesis, though enantiomeric excess remains suboptimal (81–84% ee) .

Q & A

What are the established synthetic routes for 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol, and what are the critical reaction conditions to optimize yield?

Basic Research Question
The compound is synthesized via multi-step alkylation and protection strategies. A key step involves introducing the trityl (triphenylmethyl) group to the imidazole ring to protect reactive sites, followed by coupling with a substituted phenyl moiety. For example, trityl chloride is used under anhydrous conditions in the presence of a base like triethylamine to achieve high regioselectivity. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions . Post-synthesis, column chromatography with silica gel and gradient elution is typically employed for purification .

How is the purity and structural integrity of this compound verified post-synthesis?

Basic Research Question
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR can confirm the presence of the trityl group via aromatic proton resonances (δ 7.2–7.4 ppm) and the dimethylphenyl moiety (δ 2.1–2.3 ppm for methyl groups). Infrared (IR) spectroscopy validates functional groups like hydroxyl (broad peak ~3200 cm⁻¹) .

What computational methods are employed to predict the molecular interactions of this compound with biological targets?

Advanced Research Question
Density functional theory (DFT) calculations and molecular docking are widely used. DFT optimizes the compound’s geometry and electronic properties, while docking software (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For instance, the trityl group’s steric bulk may hinder binding in certain pockets, requiring flexible docking protocols. Studies on analogous imidazole derivatives highlight the importance of hydrophobic interactions and hydrogen bonding in activity .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Advanced Research Question
Crystallization challenges include low crystal quality due to the trityl group’s bulkiness. SHELX programs (e.g., SHELXL) are used for refinement, with twin modeling applied to address twinning artifacts. High-resolution synchrotron data can improve weak diffraction patterns. ORTEP-III aids in visualizing thermal ellipsoids and validating hydrogen-bonding networks .

How does the presence of the trityl group influence the compound’s reactivity and stability?

Advanced Research Question
The trityl group enhances stability by sterically shielding the imidazole ring from nucleophilic attack. However, it may reduce solubility in polar solvents, necessitating the use of DMSO or DMF. Stability studies under varying pH and temperature conditions (e.g., TGA/DSC) reveal decomposition thresholds, critical for storage recommendations .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
¹H/¹³C NMR and HRMS are primary tools. 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals, particularly in the aromatic region. Mass spectrometry with electrospray ionization (ESI-MS) confirms molecular weight (M.W. 458.59), while IR identifies hydroxyl and C-N stretches .

Are there known contradictions in the reported biological activities of this compound, and how can they be resolved?

Advanced Research Question
Discrepancies in biological activity (e.g., enzyme inhibition vs. inertness) may arise from assay conditions (e.g., buffer pH, co-solvents). Dose-response studies and orthogonal assays (e.g., SPR for binding kinetics) can clarify mechanisms. Comparative studies with analogs (e.g., medetomidine derivatives) help isolate structure-activity relationships .

What safety precautions are recommended when handling this compound?

Basic Research Question
While specific toxicity data are limited, similar imidazole derivatives require PPE (gloves, goggles) and ventilation due to potential irritancy. Avoid inhalation and use fume hoods during synthesis. Waste should be neutralized before disposal .

How does the compound’s stereochemistry affect its biological activity, and what methods determine its configuration?

Advanced Research Question
Chiral centers (e.g., the ethanol moiety) influence target binding. Enantiomeric separation via chiral HPLC or capillary electrophoresis resolves stereoisomers. X-ray crystallography (e.g., using Cu-Kα radiation) assigns absolute configuration, while NOESY NMR correlates spatial proximity of substituents .

What role does this compound play in the synthesis of pharmaceutical agents like medetomidine?

Advanced Research Question
It serves as a precursor or impurity in medetomidine synthesis. The trityl group is later deprotected to reveal reactive sites for further functionalization. Analytical methods (e.g., LC-MS) monitor its presence in final formulations to ensure compliance with impurity thresholds .

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